molecular formula C18H26N2O2 B12227447 4-(1-Phenylethyl)-2-(piperidine-1-carbonyl)morpholine

4-(1-Phenylethyl)-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B12227447
M. Wt: 302.4 g/mol
InChI Key: RLVUHZXXSJVMQQ-UHFFFAOYSA-N
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Description

4-(1-Phenylethyl)-2-(piperidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenylethyl)-2-(piperidine-1-carbonyl)morpholine typically involves the reaction of morpholine with a phenylethyl halide and a piperidine carbonyl compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenylethyl)-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1-Phenylethyl)-2-(piperidine-1-carbonyl)morpholine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Phenylethyl)-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Phenylethyl)-2-(piperidine-1-carbonyl)pyrrolidine
  • 4-(1-Phenylethyl)-2-(piperidine-1-carbonyl)piperazine
  • 4-(1-Phenylethyl)-2-(piperidine-1-carbonyl)thiomorpholine

Uniqueness

4-(1-Phenylethyl)-2-(piperidine-1-carbonyl)morpholine is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its morpholine ring, combined with the phenylethyl and piperidine carbonyl groups, can result in unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

[4-(1-phenylethyl)morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C18H26N2O2/c1-15(16-8-4-2-5-9-16)20-12-13-22-17(14-20)18(21)19-10-6-3-7-11-19/h2,4-5,8-9,15,17H,3,6-7,10-14H2,1H3

InChI Key

RLVUHZXXSJVMQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCOC(C2)C(=O)N3CCCCC3

Origin of Product

United States

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